5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Description
Evolution of Triazolium Salt Chemistry
The development of triazolium salts traces its origins to the Huisgen 1,3-dipolar cycloaddition reaction, which enabled the synthesis of 1,2,3-triazoles from azides and alkynes under thermal conditions. However, regioselectivity challenges limited early applications until the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and coworkers, which revolutionized access to 1,4-disubstituted triazoles. Quaternization of these triazoles via alkylation at nitrogen centers emerged as a pivotal strategy for generating cationic triazolium frameworks. For example, alkyl halides reacting with 1,2,4-triazoles yielded 1,4-disubstituted triazolium salts, as demonstrated in the synthesis of fluorinated derivatives. This methodology laid the foundation for complex architectures like the pyrrolo-triazolium system.
Table 1: Key Milestones in Triazolium Salt Synthesis
Classification of Pyrrolo-Triazolium Heterocycles
Pyrrolo-triazolium compounds belong to the broader class of annulated triazolium salts, where the triazolium core is fused with saturated or unsaturated heterocycles. The target compound features a 6,7-dihydro-5H-pyrrolo[2,1-c] scaffold, indicating a bicyclic system comprising a triazolium ring (positions 1,2,4) conjoined with a pyrrolidine moiety (positions 5,6,7). This structural hybrid leverages the following features:
- Cationic Core : The 1,2,4-triazolium ion at position 4 ensures charge delocalization across the nitrogen-rich ring.
- Pyrrolidine Fusion : The dihydropyrrole component introduces conformational rigidity and modulates solubility via hydrophobic benzyl/phenyl substituents.
- Regiochemical Specificity : Unlike 1,2,3-triazolium isomers, the 1,2,4-triazolium configuration directs electrophilic reactivity toward the N-1 and N-4 positions, as evidenced in fluorinated analogs.
Role of Tetrafluoroborate Counterions in Ionic Compounds
Tetrafluoroborate (BF₄⁻) serves as a weakly coordinating anion that enhances the stability and solubility of cationic heterocycles. Comparative studies of ionic liquids reveal that anion basicity inversely correlates with hydrogen-bonding strength, which influences physicochemical properties. For instance:
- Low Coordination Tendency : BF₄⁻ minimizes ion pairing, facilitating dissociation in polar solvents.
- Thermal Stability : Tetrafluoroborate salts exhibit decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications.
- Synthetic Versatility : BF₄⁻ is often introduced via metathesis reactions, displacing halides or triflate groups from preformed triazolium salts.
Table 2: Anion Effects on Triazolium Salt Properties
| Anion | Basicity (pKₐ) | Solubility in Water | Thermal Stability |
|---|---|---|---|
| BF₄⁻ | ~0.5 | Moderate | High (>300°C) |
| Acetate | ~4.8 | High | Moderate (~150°C) |
| Bromide | ~-9 | Low | Low (~190°C) |
The integration of tetrafluoroborate thus optimizes the target compound’s stability while maintaining solubility in aprotic media, a balance critical for applications in catalysis or materials science.
Properties
Molecular Formula |
C18H18BF4N3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H18N3.BF4/c1-3-7-15(8-4-1)13-17-11-12-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1 |
InChI Key |
BYNZPPBHTLSTBG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Lactam Activation and Hydrazine Condensation
The reaction begins with the activation of a lactam precursor, such as pyrrolidin-2-one, using trimethyloxonium tetrafluoroborate in anhydrous dichloromethane under inert conditions. This step generates a reactive iminium intermediate, which subsequently undergoes condensation with phenyl hydrazine to form a hydrazone derivative. Critical parameters include:
Cyclization via Orthoester-Mediated Ring Closure
Cyclization is achieved by refluxing the hydrazone intermediate with triethyl orthoformate or trimethyl orthoformate in methanol or neat conditions. This step facilitates the formation of the triazole ring through dehydration and intramolecular nucleophilic attack. Key observations include:
Stereochemical Control
The introduction of the benzyl group at the 5-position necessitates enantioselective synthesis. Industrial routes often employ chiral auxiliaries or asymmetric catalysis during the lactam activation step. For example, using (S)-pyrrolidin-2-one derivatives yields the (S)-enantiomer directly. Resolution via diastereomeric salt formation is an alternative for racemic mixtures.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern production leverages continuous flow reactors to enhance reproducibility and safety. Key advantages include:
Purification and Isolation
Final purification involves recrystallization from dichloromethane/diethyl ether or methanol to achieve >97% purity. Analytical data for the target compound include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 153–155°C | |
| $$ ^1H $$ NMR (400 MHz, DMSO) | δ 2.76 (tt, J=7.4 Hz, CH$$_2$$), 7.61–7.91 (m, ArH) | |
| IR (ν$$_{\text{max}} $$) | 3140, 1589, 1028 cm$$^{-1}$$ |
Alternative Routes and Modifications
Benzyl Group Introduction
The 5-benzyl substituent can be introduced via two strategies:
Counterion Exchange
While tetrafluoroborate is standard, alternative anions (e.g., hexafluorophosphate) can be introduced via metathesis with KPF$$_6$$ in acetone.
Challenges and Mitigation Strategies
Moisture Sensitivity
The iminium intermediate is highly moisture-sensitive. Industrial protocols use:
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis and reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Key Differentiators
Steric Effects :
- The benzyl group in the target compound provides greater steric shielding than analogues like 2-phenyl derivatives , enabling selective substrate binding in asymmetric catalysis .
- Mesityl-substituted variants (e.g., ) exhibit even higher steric bulk but suffer from reduced solubility .
Electronic Modulation :
- Perfluorophenyl and 4-CF₃ phenyl substituents () enhance electrophilicity of the carbene center, improving catalytic activity in reactions requiring electron-deficient NHCs .
- The azidomethyl group () introduces functional handles for post-synthetic modifications but compromises air stability .
Solubility and Stability: The tetrafluoroborate counterion improves solubility in polar solvents (e.g., CH₃CN) compared to chloride salts .
Catalytic Performance
- The target compound demonstrates 85% enantiomeric excess (ee) in asymmetric benzoin condensations, outperforming perfluorophenyl analogues (70% ee) due to optimized steric/electronic balance .
- 4-Trifluoromethylphenyl derivatives achieve >95% conversion in dearomatization reactions, attributed to the strong electron-withdrawing effect of CF₃ .
Biological Activity
5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate (CAS No. 960254-94-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.
The molecular formula of 5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate is C18H18BF4N3, with a molecular weight of 363.17 g/mol. It is characterized by the presence of a pyrrolo-triazole framework which is known to exhibit various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The details of these synthetic routes are crucial for understanding its biological applications.
Biological Activity
Research has indicated that compounds with a similar pyrrolo-triazole structure exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties against various pathogens. For instance, triazoles have been explored for their efficacy against bacteria and fungi due to their ability to inhibit specific enzymes involved in cell wall synthesis.
- Anticancer Potential : Triazole-containing compounds have been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis through multiple mechanisms such as inhibition of angiogenesis and modulation of signaling pathways.
- Enzyme Inhibition : Certain derivatives have been reported to act as inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. This inhibition can lead to increased insulin sensitivity and lower blood glucose levels.
Case Studies
Several studies highlight the biological activity of related compounds:
- A study published in the Journal of Medicinal Chemistry discusses the optimization of pyrrolo-triazole derivatives for enhanced DPP-IV inhibition, showcasing how structural modifications can lead to improved pharmacological profiles .
- Another research article focused on the synthesis and characterization of triazole derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria .
Data Table: Biological Activities of Pyrrolo-Triazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
